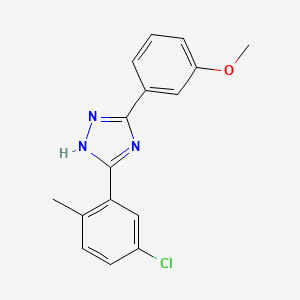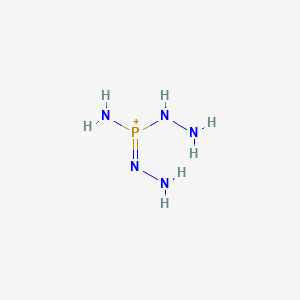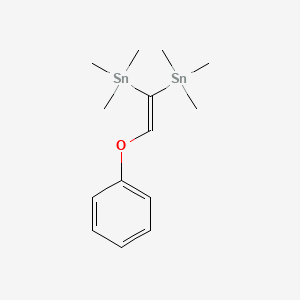![molecular formula C18H28O B14409192 Benzene, [(10-undecenyloxy)methyl]- CAS No. 81518-75-4](/img/structure/B14409192.png)
Benzene, [(10-undecenyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(10-undecenyloxy)methyl]- is an organic compound that belongs to the family of aromatic hydrocarbons It is characterized by a benzene ring substituted with a [(10-undecenyloxy)methyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(10-undecenyloxy)methyl]- typically involves the reaction of benzyl chloride with 10-undecen-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 10-undecen-1-ol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Benzene, [(10-undecenyloxy)methyl]- can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, [(10-undecenyloxy)methyl]- can undergo oxidation reactions, particularly at the alkene moiety of the undecenyloxy group. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced using hydrogenation reactions, where the alkene group is converted to an alkane in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the benzene ring can undergo nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation, and aluminum chloride (AlCl₃) for Friedel-Crafts reactions
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions
Reduction: Formation of the corresponding alkane
Substitution: Formation of various substituted benzene derivatives
Aplicaciones Científicas De Investigación
Benzene, [(10-undecenyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of Benzene, [(10-undecenyloxy)methyl]- involves its interaction with molecular targets through its aromatic ring and the undecenyloxy group. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, while the undecenyloxy group can interact with hydrophobic regions of biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- Benzene, [(10-undecenyloxy)ethyl]-
- Benzene, [(10-undecenyloxy)propyl]-
- Benzene, [(10-undecenyloxy)butyl]-
Comparison: Benzene, [(10-undecenyloxy)methyl]- is unique due to the specific length and structure of its undecenyloxy group, which imparts distinct chemical and physical properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different reactivity, solubility, and biological activity. The presence of the alkene group in the undecenyloxy moiety also provides additional sites for chemical modification and functionalization.
Propiedades
Número CAS |
81518-75-4 |
|---|---|
Fórmula molecular |
C18H28O |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
undec-10-enoxymethylbenzene |
InChI |
InChI=1S/C18H28O/c1-2-3-4-5-6-7-8-9-13-16-19-17-18-14-11-10-12-15-18/h2,10-12,14-15H,1,3-9,13,16-17H2 |
Clave InChI |
LMWYHLXLBPELFF-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



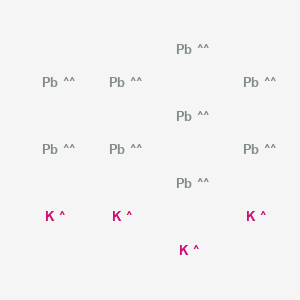
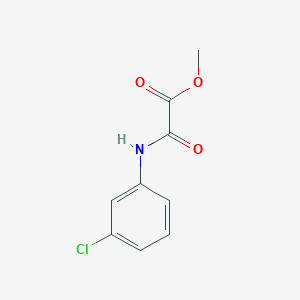

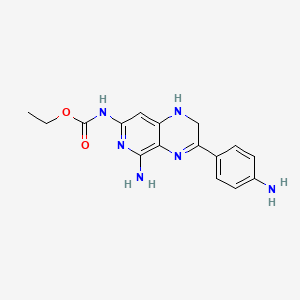
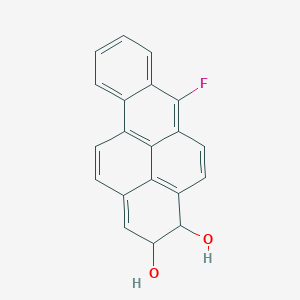
![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)
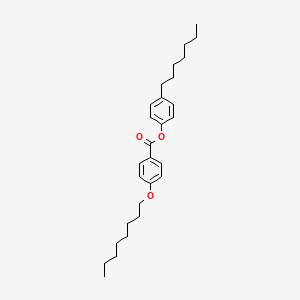
![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)
